Thymoquinone

Beschreibung

Eigenschaften

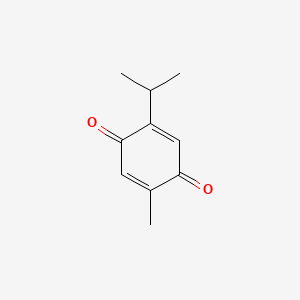

IUPAC Name |

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQHJBNSCLWCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060079 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

490-91-5 | |

| Record name | Thymoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O60IE26NUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thymoquinone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the primary bioactive constituent isolated from the seeds of Nigella sativa (commonly known as black seed or black cumin), has garnered significant scientific interest for its potent anti-neoplastic properties.[1][2][3] For centuries, Nigella sativa has been utilized in traditional medicine across Asia, the Middle East, and Africa to treat a wide range of ailments.[4] Modern research has substantiated these historical applications, particularly highlighting TQ's efficacy against various cancer types by demonstrating its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis.[1][5][6]

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects. It details the key signaling pathways modulated by TQ, summarizes quantitative data from various studies, outlines common experimental protocols for investigating its activity, and presents visual diagrams of the core pathways and experimental workflows.

Core Anticancer Mechanisms of this compound

This compound's anticancer activity is multifaceted, targeting several of the established hallmarks of cancer.[7] Its mechanisms of action are not siloed; rather, they involve a complex interplay of signaling pathway modulation, induction of reactive oxygen species (ROS), and regulation of genes involved in cell survival, proliferation, and death.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

A primary and pivotal mechanism of TQ's anticancer effect is its ability to act as a pro-oxidant in cancer cells, leading to the generation of ROS such as superoxide anions and peroxides.[7][8] While TQ can act as an antioxidant at low concentrations, at higher concentrations, it induces significant oxidative stress specifically within cancer cells.[1] This selective pro-oxidant activity is a key contributor to its therapeutic window, showing minimal cytotoxicity to normal cells.[8][9] The accumulation of ROS damages cellular components, including mitochondria and DNA, ultimately triggering apoptotic cell death.[7] This ROS-dependent mechanism has been demonstrated in a multitude of cancer cell lines, including breast, prostate, colon, ovarian, and melanoma.[7][10][11]

For instance, in melanoma cells, TQ-induced ROS generation was shown to be a prerequisite for the suppression of the Jak2/STAT3 signaling pathway and subsequent apoptosis.[11] The apoptotic effect can be reversed by pre-treating cells with antioxidants like N-acetyl cysteine (NAC), confirming the critical role of ROS in TQ's mechanism.[8][11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and, in some cases, the extrinsic (death receptor) pathways.[7][12]

-

Intrinsic Pathway: The most commonly reported mechanism involves the TQ-induced generation of ROS, which disrupts the mitochondrial membrane potential.[10][13] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[1][10][14] The resulting shift in the Bax/Bcl-2 ratio causes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and caspase-7, culminating in programmed cell death.[1][2][15]

-

Extrinsic Pathway: TQ has also been shown to promote the Fas death receptor-induced apoptosis in multiple myeloma cells.[7] In hepatic carcinoma cells, TQ treatment stimulated the mRNA expression of TRAIL death receptors.[1]

Modulation of Key Signaling Pathways

TQ exerts significant control over numerous intracellular signaling cascades that are constitutively active in cancer cells and crucial for their growth, survival, and spread.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is one of the most frequently activated pathways in human cancers.[16][17] this compound effectively inhibits this pathway. It has been shown to dose-dependently reduce the phosphorylation of Akt and mTOR in various cancers, including gastric, pancreatic, and bladder cancer.[18] This inhibition leads to decreased cell proliferation, colony formation, and invasion.[18] In colorectal cancer, TQ's inhibition of the PI3K/Akt axis leads to the downregulation of Hexokinase 2 (HK2), a key enzyme in glycolytic metabolism, thereby disrupting the Warburg effect.[17][19]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers, where it drives the expression of anti-apoptotic proteins, proliferative genes, and angiogenic factors.[20][21] this compound is a potent inhibitor of NF-κB activation induced by various carcinogens and inflammatory stimuli.[1][21] It acts by inhibiting the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (specifically the p65 subunit) sequestered in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[1][20] Consequently, TQ downregulates NF-κB target genes, including anti-apoptotic proteins (Bcl-2, Bcl-xL, XIAP, IAP1/2), proliferative proteins (cyclin D1, c-Myc), and angiogenic factors (VEGF, MMP-9).[1][14][21] This inhibition of NF-κB signaling sensitizes cancer cells to apoptosis induced by chemotherapeutic agents.[14][20]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling route for cancer cell proliferation and survival.[18] Specifically, STAT3 is often constitutively activated in many malignancies, including gastric cancer and melanoma.[11][22] this compound has been shown to effectively inhibit the constitutive phosphorylation of STAT3, and its upstream kinase JAK2.[11][22][23] This inhibition prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor.[22] As a result, TQ downregulates the expression of STAT3-regulated genes, such as the anti-apoptotic proteins Bcl-2 and survivin, and the cell cycle regulator cyclin D1.[18][22] In some leukemia cells, TQ also promotes the expression of negative regulators of the pathway, such as SHP-1 and SOCS proteins.[18]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK cascades, is involved in regulating cell proliferation, differentiation, and apoptosis. TQ's effect on this pathway is context-dependent. In many cancer types, TQ inhibits proliferation and migration by reducing the phosphorylation of ERK1/2.[1] However, in other contexts, TQ can induce apoptosis by increasing the phosphorylation of JNK and p38-MAPK, often in a ROS-dependent manner.[8][18] For instance, in colon cancer cells, TQ-induced ROS activates JNK and ERK, which paradoxically play a pro-survival role against the induced apoptosis.[8] This highlights the complexity of TQ's interaction with cellular signaling networks.

Inhibition of Proliferation and Cell Cycle Arrest

This compound potently inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G0/G1, G1/S, or G2/M, depending on the cancer cell type.[7][12] This is achieved by modulating the expression of key cell cycle regulatory proteins. TQ has been shown to downregulate the expression of cyclins (such as Cyclin D1, Cyclin E, and Cyclin A) and cyclin-dependent kinases (CDKs), while simultaneously upregulating the expression of CDK inhibitors like p16, p21, and p27.[7]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic potential by inhibiting cancer cell migration and invasion.[1] It achieves this by downregulating the activity and secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion.[1] TQ also interferes with the epithelial-mesenchymal transition (EMT), a key process in metastasis, by inhibiting the expression of transcription factors like TWIST1.[1]

Furthermore, TQ inhibits angiogenesis, the formation of new blood vessels that tumors require for growth and survival. It has been shown to inhibit endothelial cell migration, proliferation, and tube formation, and to block tumor angiogenesis in xenograft models by suppressing the AKT and ERK signaling pathways.[24]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of TQ required to inhibit the proliferation of various cancer cell lines by 50%.

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| Breast Cancer | MCF-7 | 25 | 48 | [25] |

| Breast Cancer | MDA-MB-468 | ≤ 1.5 | - | [26] |

| Breast Cancer | T-47D | ≤ 1.5 | - | [26] |

| Ovarian Cancer | Caov-3 | 6.0 (µg/mL) | - | [10][13] |

| Colon Cancer | HT-29 | ~49 (8 µg/mL) | 72 | [4] |

| Colon Cancer | HCT-116 | - | - | [27] |

| Leukemia | CEM-SS | ~30 (5 µg/mL) | 72 | [4] |

| Leukemia | HL-60 | ~18 (3 µg/mL) | 72 | [4] |

| Leukemia (AML) | MV4-11 | 5.5 | 48 | [23] |

| Lung Cancer | A549 | 40 | - | [28] |

| Lung Cancer | H1299 | 27.96 | - | [29] |

| Glioblastoma | U87 | 45 | 48 | [30] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay kits used.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in this compound research.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the TQ-containing medium (or vehicle control, e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include a vehicle control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the floating cells from the supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Gating and Quantification:

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis (Bcl-2, Bax, Caspase-3) or signaling pathways (p-Akt, p-STAT3).

Protocol:

-

Protein Extraction: Treat cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-STAT3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and perform densitometry analysis to quantify the relative protein expression.[3][14][22]

Conclusion

This compound exhibits remarkable anticancer potential through a sophisticated and multi-targeted mechanism of action. Its ability to selectively induce ROS-mediated apoptosis in cancer cells while simultaneously inhibiting critical pro-survival signaling pathways—including PI3K/Akt/mTOR, NF-κB, and JAK/STAT—positions it as a highly promising candidate for cancer therapy.[1][5][33] Furthermore, its demonstrated anti-proliferative, anti-metastatic, and anti-angiogenic effects underscore its capacity to combat cancer progression at multiple stages.[1][7] The data gathered from numerous in vitro and in vivo studies provide a strong rationale for advancing this compound into clinical trials, both as a standalone therapeutic and as a chemosensitizing agent to enhance the efficacy of existing cancer treatments.[1][14] Continued research into its molecular interactions and the development of novel delivery systems will be crucial for harnessing the full therapeutic potential of this natural compound.

References

- 1. This compound, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One [journals.plos.org]

- 3. This compound Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Chemopreventive and Anticancer Effects of this compound: Cellular and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species mediate this compound-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of NF-κB Expression by this compound; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells [journal.waocp.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemopreventive and Anticancer Effects of this compound: Cellular and Molecular Targets [jcpjournal.org]

- 13. This compound induces apoptosis and increase ROS in ovarian cancer cell line. | Semantic Scholar [semanticscholar.org]

- 14. This compound chemosensitizes colon cancer cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. PI3K-AKT Pathway Modulation by this compound Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer [mdpi.com]

- 18. Anticancer and Anti-Metastatic Role of this compound: Regulation of Oncogenic Signaling Cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PI3K-AKT Pathway Modulation by this compound Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Targeting nuclear factor-kappa B activation pathway by this compound: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound inhibits proliferation in gastric cancer via the STAT3 pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Effect of this compound on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to this compound Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. This compound, artemisinin, and thymol attenuate proliferation of lung cancer cells as Sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. [PDF] Anti-cancer properties and mechanisms of action of this compound, the major active ingredient of Nigella sativa | Semantic Scholar [semanticscholar.org]

The Dual Nature of Thymoquinone: A Technical Guide to its Antioxidant and Pro-oxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ), the primary bioactive compound derived from the seeds of Nigella sativa, has garnered significant attention in the scientific community for its paradoxical biological activities. It exhibits both potent antioxidant and pro-oxidant effects, a duality that is largely dependent on its concentration and the specific cellular microenvironment. In normal physiological conditions or at low concentrations, TQ functions as a powerful antioxidant, protecting cells from oxidative damage. Conversely, in the context of cancer cells or at higher concentrations, TQ acts as a pro-oxidant, inducing oxidative stress and promoting apoptosis. This technical guide provides an in-depth investigation into the molecular mechanisms underpinning these opposing effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

The Antioxidant Facet of this compound

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and to upregulate the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Molecular Mechanism: Nrf2/ARE Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, through its electrophilic nature, can interact with Keap1, leading to a conformational change that releases Nrf2.[1] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[2][3][4] This results in an increased synthesis of a battery of cytoprotective enzymes.

Quantitative Data: Impact on Antioxidant Markers

The antioxidant efficacy of this compound has been quantified in numerous studies, demonstrating its ability to enhance the endogenous antioxidant capacity and mitigate oxidative damage.

| Parameter | Model System | Treatment | Observed Effect | Reference(s) |

| Superoxide Dismutase (SOD) Activity | Benzo(a)pyrene-induced lung injury in rats | 50 mg/kg TQ | Significant increase from 34.3 to 58.5 U/mg protein | [5] |

| CCl4-induced liver injury in mice | TQ treatment | Significant restoration of SOD activity | [6] | |

| Lead-exposed rat kidneys | TQ supplementation | Significant improvement in SOD activity | [7] | |

| Catalase (CAT) Activity | Benzo(a)pyrene-induced lung injury in rats | 50 mg/kg TQ | Significant increase from 21.2 to 30.5 U/mg protein | [5] |

| DMH-treated rat erythrocytes | TQ pretreatment | Decrease in elevated CAT levels towards normal | [8] | |

| Mercury-exposed rat liver and kidney | 2.5 and 5 mg/kg TQ | Significant increase in CAT concentrations | [9] | |

| Glutathione Peroxidase (GPx) Activity | Benzo(a)pyrene-induced lung injury in rats | 50 mg/kg TQ | Significant increase from 42.4 to 72.8 U/mg protein | [5] |

| DMH-treated rat erythrocytes | TQ pretreatment | Decrease in elevated GPx levels towards normal | [8] | |

| Mercury-exposed rat liver and kidney | 2.5 and 5 mg/kg TQ | Significant increase in GPx concentrations | [9] | |

| Glutathione (GSH) Levels | Ethanol-induced toxicity in rats | TQ administration | Correction of depleted GSH levels in liver and kidney | [7] |

| Lead-exposed rat kidneys | TQ supplementation | Significant mitigation of a 61.8% decrease in GSH | [7] | |

| Malondialdehyde (MDA) Levels | Acetaminophen-induced hepatotoxicity in rats | 15 mg/kg TQ | Lowered tissue levels of MDA | [10] |

| Global cerebral ischemia-reperfusion in rats | 10 mg/kg TQ | Significant decrease from 297 to 66.9 nmol/g tissue | [11] | |

| Bleomycin-induced pulmonary fibrosis in rats | 10 and 20 mg/kg TQ | Decreased MDA levels | [7] |

The Pro-oxidant Facet of this compound

In stark contrast to its antioxidant role, this compound can induce oxidative stress in cancer cells, leading to apoptosis. This pro-oxidant activity is a cornerstone of its anticancer potential.[12]

Molecular Mechanism: ROS Generation and Apoptosis Induction

This compound's pro-oxidant effect is primarily mediated by the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[13] This surge in intracellular ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately resulting in programmed cell death.[1][13]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The pro-oxidant and subsequent cytotoxic effects of this compound have been demonstrated across a wide range of cancer cell lines, with varying degrees of potency as indicated by their half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF7 | Breast Cancer | ~20 | [14] |

| MDA-MB-231 | Breast Cancer | ~51.76 | [14] |

| HCT-116 | Colon Cancer | ~25 | [14] |

| PC-3 | Prostate Cancer | ~80 | [7] |

| C4-2B | Prostate Cancer | ~50 | [7] |

| U251 | Glioblastoma | IC50 calculated from various doses | [15] |

| 786-O-SI3 | Renal Cell Carcinoma | Concentration-dependent apoptosis observed | [16] |

| BFTC909 | Bladder Carcinoma | Concentration-dependent apoptosis observed | [16] |

| Jurkat | T-cell Leukemia | Apoptosis induced | [13] |

| CEM | T-cell Leukemia | Apoptosis induced | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's dual effects.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

-

Measurement of Intracellular ROS: DCFH-DA Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Cell Seeding:

-

Seed cells in a 24-well plate and allow them to adhere overnight.[20]

-

-

DCFH-DA Staining:

-

Treatment and Measurement:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[21]

-

-

Data Analysis:

-

Quantify the fluorescence intensity and express it as a fold change relative to the control group.

-

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Treatment:

-

MTT Incubation:

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the this compound concentration to determine the IC50 value.

-

Detection of Apoptosis: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation:

-

Induce apoptosis in cells by treating them with this compound.

-

Harvest the cells and wash them with cold PBS.[23]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add more 1X Annexin-binding buffer to each sample.

-

Analyze the stained cells by flow cytometry as soon as possible.[24]

-

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

The dual antioxidant and pro-oxidant nature of this compound underscores its complex and promising therapeutic potential. Its ability to protect normal cells from oxidative stress while simultaneously inducing apoptosis in cancer cells makes it a compelling candidate for further investigation in both chemoprevention and cancer therapy. A thorough understanding of the molecular switches that govern its transition between these two opposing roles is critical for its successful clinical translation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further explore and harness the multifaceted properties of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of this compound on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Impact of this compound on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive and updated review on anti-oxidant effects of Nigella sativa and its constituent, this compound, in various disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, the Nigella sativa Bioactive Compound, Prevents Circulatory Oxidative Stress Caused by 1,2-Dimethylhydrazine in Erythrocyte during Colon Postinitiation Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound and Nigella sativa seeds oil on lipid peroxidation level during global cerebral ischemia-reperfusion injury in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer: this compound antioxidant/pro-oxidant effect as potential anticancer remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Curcumin and this compound Combination Attenuates Breast Cancer Cell Lines’ Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis in temozolomide‐resistant glioblastoma cells via the p38 mitogen‐activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. foodchemistryjournal.com [foodchemistryjournal.com]

- 18. Anticancer Effects of this compound through the Antioxidant Activity, Upregulation of Nrf2, and Downregulation of PD-L1 in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doc.abcam.com [doc.abcam.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Thymoquinone's Dichotomous Role in Cell Fate: A Technical Guide to Apoptosis Induction and Autophagy Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ), the principal bioactive constituent of Nigella sativa, has emerged as a promising natural compound in oncology research. Its multifaceted anti-cancer properties are largely attributed to its ability to modulate fundamental cellular processes, primarily apoptosis and autophagy. This technical guide provides an in-depth exploration of the dual roles of TQ, elucidating the molecular signaling pathways it commandeers to induce either apoptotic cell death or autophagic flux in cancer cells. We present a comprehensive summary of quantitative data from key studies, detail the experimental methodologies for assessing these phenomena, and provide visual representations of the core signaling pathways and experimental workflows using Graphviz (DOT language). This document is intended to serve as a critical resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of TQ's mechanisms of action and its potential as a therapeutic agent.

Introduction

This compound (TQ) has garnered significant attention for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anti-neoplastic activities[1]. A critical aspect of its anti-cancer efficacy lies in its capacity to trigger programmed cell death, or apoptosis, and to modulate autophagy, a cellular recycling process. The decision between these two cellular fates is often context-dependent, influenced by the cancer cell type, the concentration of TQ, and the cellular microenvironment. This guide dissects the intricate signaling networks that TQ influences to orchestrate these distinct cellular outcomes.

This compound-Mediated Apoptosis

Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis and a primary target for cancer therapeutics. TQ has been demonstrated to induce apoptosis in a wide array of cancer cells through the activation of both intrinsic and extrinsic pathways.

Key Signaling Pathways in TQ-Induced Apoptosis

-

p53-Dependent Pathway: In cancer cells with wild-type p53, TQ can upregulate the expression of this critical tumor suppressor gene[2][3]. Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

-

Reactive Oxygen Species (ROS) Generation: TQ is known to induce oxidative stress by generating ROS[4][5][6]. Elevated ROS levels can damage cellular components, including mitochondria, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. TQ has been shown to inhibit this pathway, thereby promoting apoptosis[7][8][9][10]. Inhibition of Akt, a key kinase in this pathway, can lead to the de-repression of pro-apoptotic proteins.

-

MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play complex roles in cell fate. TQ has been shown to activate JNK and p38, which are generally considered pro-apoptotic, while the role of ERK activation appears to be cell-type specific, sometimes promoting survival[5][11][12][13].

-

JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in cancer, promoting cell survival. TQ can downregulate this pathway, contributing to its pro-apoptotic effects[4][8][14].

Quantitative Data on TQ-Induced Apoptosis

The following table summarizes the effective concentrations of TQ and its quantitative effects on apoptotic markers in various cancer cell lines.

| Cell Line | Cancer Type | TQ Concentration (µM) | Key Apoptotic Events | Reference |

| MCF-7 | Breast Cancer | 25 (IC50) | Upregulation of p53 expression. | [2][3] |

| MDA-MB-231 & MDA-MB-468 | Triple-Negative Breast Cancer | 27.39 & 25.37 (IC50) | Time and concentration-dependent cytotoxicity. | [15] |

| OVCAR3 | Ovarian Cancer | 90.42 (24h IC50), 65.4 (48h IC50), 40.2 (72h IC50) | Increased p53 and Caspase-3 gene expression. | [16] |

| HepG2 & SMMC-7721 | Hepatocellular Carcinoma | 70 | Synergistic inhibition with Doxorubicin and Cisplatin. | [17] |

| DLD-1 | Colon Cancer | Not specified | ROS-mediated apoptosis, activation of ERK and JNK. | [5] |

| SK-MEL-28 | Melanoma | Not specified | ROS-mediated apoptosis via downregulation of Jak2/STAT3 signaling. | [4] |

This compound's Role in Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. In cancer, autophagy can have a dual role, either promoting cell survival under stress or leading to a form of programmed cell death known as autophagic cell death. TQ's effect on autophagy is complex and can be either pro-survival or pro-death.

Signaling Pathways in TQ-Modulated Autophagy

-

AMPK/mTOR Pathway: TQ can induce autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy[18][19][20].

-

PI3K/Akt/mTOR Pathway: Similar to its role in apoptosis, TQ's inhibition of the PI3K/Akt pathway can also lead to the de-repression of autophagy by downregulating mTOR activity[10].

-

Inhibition of Autophagic Flux: In some contexts, such as glioblastoma, TQ has been shown to inhibit autophagy at a late stage, leading to the accumulation of autophagosomes and p62. This blockage of autophagic flux can result in caspase-independent cell death[21].

Quantitative Data on TQ-Modulated Autophagy

The table below presents quantitative findings related to TQ's effects on autophagy.

| Cell Line | Cancer Type | TQ Concentration (µM) | Key Autophagic Events | Reference |

| 786-O & ACHN | Renal Cell Carcinoma | Not specified | Induction of autophagy via the AMPK/mTOR pathway. | [18][19] |

| Gastric Cancer Cells | Gastric Cancer | Concentration-dependent | Induction of protective autophagy via inhibition of the PI3K/Akt/mTOR pathway. | [10] |

| H9c2 | Cardiomyocytes | Not specified | Upregulation of autophagy, mitigating doxorubicin-induced apoptosis. | [22][23] |

| HT-29 | Colorectal Adenocarcinoma | 60 | Induction of autophagy with increased Beclin-1. | [24] |

Experimental Protocols

Accurate assessment of apoptosis and autophagy is crucial for understanding the effects of TQ. Below are detailed methodologies for key experiments.

Assessment of Apoptosis

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of TQ for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Harvest cells after TQ treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Lyse TQ-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, PARP).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL reagent and an imaging system.

-

Assessment of Autophagy

-

Western Blot Analysis for Autophagy Markers:

-

Follow the Western Blot protocol as described above.

-

Use primary antibodies against key autophagy proteins such as LC3B (to detect the conversion of LC3-I to LC3-II), p62/SQSTM1, Beclin-1, and ATG5.

-

-

Immunofluorescence for LC3 Puncta Formation:

-

Grow cells on coverslips and treat with TQ.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with a detergent (e.g., Triton X-100).

-

Block with a blocking solution (e.g., BSA).

-

Incubate with an anti-LC3B primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify the formation of LC3 puncta (autophagosomes) using a fluorescence microscope.

-

-

Transmission Electron Microscopy (TEM):

-

Fix TQ-treated cells with glutaraldehyde.

-

Post-fix with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol.

-

Embed the cells in resin.

-

Cut ultra-thin sections and stain with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope to visualize autophagosomes and autolysosomes.

-

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed.

Caption: TQ-induced apoptotic signaling pathways.

Caption: TQ-modulated autophagy signaling pathways.

Caption: General experimental workflow for studying TQ's effects.

Conclusion

This compound exhibits a remarkable ability to dictate the fate of cancer cells by modulating the delicate balance between apoptosis and autophagy. Its pro-apoptotic effects are mediated through a network of signaling pathways, including the p53, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways, often triggered by the induction of ROS. Concurrently, TQ can influence autophagy, either promoting it as a survival mechanism or inducing a form of cell death, primarily through the AMPK/mTOR and PI3K/Akt/mTOR signaling axes. The context-dependent nature of TQ's activity underscores the importance of further research to delineate the precise molecular switches that determine its ultimate cellular outcome. A thorough understanding of these mechanisms is paramount for the rational design of TQ-based therapeutic strategies, potentially in combination with conventional chemotherapeutics, to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

- 1. jcpjournal.org [jcpjournal.org]

- 2. Effect of this compound on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species mediate this compound-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docetaxel Combined with this compound Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis and protective autophagy in gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptotic effect of this compound on OVCAR3 cells via the P53 and CASP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound Selectively Induces Hepatocellular Carcinoma Cell Apoptosis in Synergism With Clinical Therapeutics and Dependence of p53 Status [frontiersin.org]

- 18. This compound inhibits the metastasis of renal cell cancer cells by inducing autophagy via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits the metastasis of renal cell cancer cells by inducing autophagy via AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Inhibits Renal Cell Cancer Metastasis Through AMPK/mTOR-Mediated Autophagy - TLDR Longevity [tldrlongevity.com]

- 21. This compound inhibits autophagy and induces cathepsin-mediated, caspase-independent cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. This compound‑induced autophagy mitigates doxorubicin‑induced H9c2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tumoricidal properties of this compound on human colorectal adenocarcinoma cells via the modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Thymoquinone: A Technical Guide to its Novel Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the principal bioactive constituent of the volatile oil of Nigella sativa seeds, has garnered significant scientific interest for its pleiotropic pharmacological activities. Historically used in traditional medicine, TQ is now emerging as a promising candidate for modern therapeutic development due to its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This in-depth technical guide provides a comprehensive overview of the novel therapeutic targets of this compound, focusing on the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of TQ's therapeutic applications.

Data Presentation: Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a multitude of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative reference for its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation(s) |

| MCF-7 | Breast Cancer | 25 | 24 | [1] |

| MDA-MB-231 | Breast Cancer | 27.39 | 24 | [3] |

| MDA-MB-468 | Breast Cancer | 25.37 | 24 | [3] |

| HCT116 | Colorectal Cancer | 68 | - | [4] |

| HT29 | Colorectal Cancer | 8 µg/ml | 72 | [5][6] |

| Caco-2 | Colorectal Cancer | - | - | |

| K562 | Chronic Myeloid Leukemia | 15 (48h), 11 (72h) | 48, 72 | [7] |

| HL60 | Promyelocytic Leukemia | 3 µg/ml | 72 | [5][6] |

| CEMSS | Lymphoblastic Leukemia | 5 µg/ml | 72 | [5][6] |

| Jurkat | T-cell Leukemia | 19.46 (24h), 17.34 (48h), 14.12 (72h) | 24, 48, 72 | [8] |

| A549 | Lung Cancer | 54.43 | - | [9] |

| H1299 | Lung Cancer | 27.96 | - | [9] |

| PC3 | Prostate Cancer | 40 | 48 | [10] |

| OVCAR3 | Ovarian Cancer | 65.4 | 48 | [11] |

| U87 | Glioblastoma | 45 | 48 | [12] |

| A498 | Kidney Cancer | 40.07 | - | [13] |

| Caki-1 | Kidney Cancer | 51.04 | - | [13] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Assay | TQ Concentration (µM) | Incubation Time (h) | Observed Effect | Citation(s) |

| MCF-7 | Annexin V/PI | 25, 100 | 24 | Increased late apoptotic cells | [1][14] |

| HL60 | Annexin V/PI | 3 | 72 | 97% apoptotic cells | [15] |

| Jurkat | Annexin V/PI | 16, 20 | 24, 48 | Significant increase in apoptotic cells | [8] |

| MDA-MB-231 | Annexin V/PI | 30 | 24 | 28.79% early apoptotic cells | [3] |

| MCF-7 | Cell Cycle Analysis | 25 | 72 | S phase arrest | [1] |

| HL60 | Cell Cycle Analysis | 3 | 72 | G0/G1 and S phase arrest | [15] |

| MDA-MB-468 | Cell Cycle Analysis | 15, 20 | - | S and G2/M phase arrest | [3] |

| A498 | Cell Cycle Analysis | - | - | Increase in sub-G0/G1 population | [13] |

Core Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical signaling pathways implicated in cell survival, proliferation, inflammation, and stress response.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its constitutive activation is linked to cancer development and progression. This compound effectively suppresses NF-κB activation, thereby exerting its anti-inflammatory and anti-cancer activities.[16]

Caption: this compound suppresses the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. Its persistent activation is observed in many human cancers. This compound has been demonstrated to inhibit STAT3 phosphorylation and activation.[7][17][18][19][20]

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be context-dependent, sometimes leading to activation that promotes apoptosis in cancer cells.[20][21][22][23][24]

Caption: this compound can induce apoptosis via activation of MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2 pathway, which underlies its potent antioxidant and anti-inflammatory effects.[25][26][27][28][29][30]

Caption: this compound activates the Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic targets of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

This compound (stock solution in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins in signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in lysis buffer on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the recommended time.

-

Lyse the cells using the passive lysis buffer from the assay kit.

-

Measure the firefly luciferase activity in the cell lysate.

-

Measure the Renilla luciferase activity in the same lysate as an internal control for transfection efficiency and cell number.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Conclusion

This compound presents a multi-targeted therapeutic agent with significant potential in the treatment of a wide range of diseases, particularly cancer. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation underscores its promise as a lead compound for drug development. This technical guide provides a foundational resource for researchers to further explore the molecular mechanisms of this compound and to design and execute experiments aimed at validating its novel therapeutic targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety of this compound in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound-Sulfobutylether-β-Cyclodextrin Inclusion Complex for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. This compound rich fraction from Nigella sativa and this compound are cytotoxic towards colon and leukemic carcinoma cell lines. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 7. This compound Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound anticancer activity is enhanced when combined with royal jelly in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. The Effects of this compound on Viability, and Anti-apoptotic Factors (BCL-XL, BCL-2, MCL-1) in Prostate Cancer (PC3) Cells: An In Vitro and Computer-Simulated Environment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptotic effect of this compound on OVCAR3 cells via the P53 and CASP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound attenuates phosphorylation of AKT to inhibit kidney cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular responses with this compound treatment in human breast cancer cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses Cell Proliferation and Enhances Apoptosis of HL60 Leukemia Cells through Re-Expression of JAK/STAT Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 24. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 25. Anticancer Effects of this compound through the Antioxidant Activity, Upregulation of Nrf2, and Downregulation of PD-L1 in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Thymoquinone

Executive Summary

This compound (TQ), the primary bioactive constituent of Nigella sativa seeds, has garnered significant scientific interest for its broad therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Despite its promising pharmacological profile, the clinical translation of TQ is significantly hampered by its poor aqueous solubility, high lipophilicity, and rapid elimination, which collectively result in low oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the current understanding of TQ's bioavailability and pharmacokinetics. It summarizes quantitative data from key preclinical studies, details common experimental protocols for its analysis, and explores the development of advanced drug delivery systems designed to overcome its biopharmaceutical challenges. Furthermore, critical signaling pathways modulated by TQ are visualized to provide a mechanistic context for its therapeutic effects.

Bioavailability of this compound

The oral bioavailability of TQ is inherently limited by several physicochemical factors. Its hydrophobic nature leads to poor solubility in aqueous gastrointestinal fluids (549 to 740 µg/mL), and it is susceptible to degradation in the presence of light and at certain pH levels.[3][4][5][6] Pharmacokinetic studies have shown that TQ is rapidly eliminated and slowly absorbed after oral administration.[1][7][8]

A pivotal study in a rabbit model calculated the absolute oral bioavailability of TQ to be approximately 58%, with a notable absorption lag time of about 23 minutes.[1][2][7][8] To address these limitations, extensive research has focused on novel formulation strategies. As summarized in the table below, various nanoformulation approaches have successfully enhanced the relative bioavailability of TQ by multiple folds compared to simple suspensions.

| Formulation Type | Animal Model | Key Finding | Relative Bioavailability Increase (vs. Suspension) | Reference |

| This compound Suspension | Rabbit | Calculated absolute bioavailability. | ~58% (Absolute) | [7][8] |

| Phospholipidic Nano-constructs (PNCs) | Rat | Significantly improved plasma concentration. | ~4-fold (399.64%) | [4] |

| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rat | Enhanced in vivo absorption and hepatoprotective effects. | 3.87-fold | [9][10] |

| Chitosan-Coated Solid Lipid Nanoparticles (CS-SLNs) | Rat | Improved mucoadhesion and intestinal permeation. | ~3.53-fold | [11] |

| Nanostructured Lipid Carriers (NLCs) | Rat | Enhanced absorption and pharmacodynamic effects. | up to 3.97-fold | [12] |

| Solid Lipid Nanoparticles (SLNs) | Rat | Increased bioavailability and hepatoprotective potential. | ~5-fold | [4] |

| mPEG-PCL Polymeric Nanoparticles | Mouse | Enhanced rate and extent of TQ absorption. | 1.3-fold | [13] |

Pharmacokinetics of this compound

Pharmacokinetic studies reveal that TQ is characterized by rapid elimination and extensive distribution. Following intravenous administration in rabbits, the elimination half-life is approximately one hour, whereas oral administration leads to a significantly longer apparent half-life of over four hours, indicative of slow absorption.[7][8] TQ also exhibits very high plasma protein binding (>99%), which can influence its distribution and availability to target tissues.[7][8]

Gender-dependent differences in TQ pharmacokinetics have been investigated in rats. While female rats showed slightly higher maximum plasma concentrations (Cmax) and Area Under the Curve (AUC) after a single oral dose, these differences were not deemed significant for steady-state parameters in simulation models.[6][14]

Pharmacokinetic Parameters in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies.

Table 3.1.1: Pharmacokinetic Parameters of this compound in Rabbits Source: Alkharfy et al., 2015[3][6][7][8][15]

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Cmax (Maximum Plasma Concentration) | 7.49 ± 0.24 µg/mL | 3.48 ± 0.12 µg/mL |

| t½ (Elimination Half-life) | 63.43 ± 10.69 min | 274.61 ± 8.48 min |

| CL (Clearance) | 7.19 ± 0.83 mL/kg/min | 12.30 ± 0.30 mL/min/kg (Apparent CL/F) |

| Vss (Volume of Distribution at Steady State) | 700.90 ± 55.01 mL/kg | 5,109.46 ± 196.08 mL/kg (Apparent Vss/F) |

| AUC (Area Under the Curve) | - | - |

| Absolute Bioavailability (F) | - | ~58% |

Table 3.1.2: Pharmacokinetic Parameters of this compound in Rats Source: Al-Majed et al., 2020[6][14]

| Parameter | Administration Route | Male Rats | Female Rats |

| Cmax (Maximum Plasma Concentration) | Oral (20 mg/kg) | 4.52 ± 0.092 µg/mL | 5.22 ± 0.154 µg/mL |